

An In-Depth Technical Guide to Hexaethylene Glycol Phosphoramidite

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Compound of Interest

Compound Name: *Hexaethylene glycol
phosphoramidite*

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For researchers, scientists, and professionals engaged in drug development and molecular diagnostics, the precise chemical modification of oligonucleotides is a cornerstone of innovation. Among the arsenal of available chemical moieties, hexaethylene glycol (HEG) phosphoramidite stands out as a versatile tool for introducing flexible, hydrophilic spacers into synthetic DNA and RNA strands. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of **hexaethylene glycol phosphoramidite**, with a focus on its integration into oligonucleotide synthesis and its role in advanced applications such as quantitative PCR (qPCR).

Core Properties of Hexaethylene Glycol Phosphoramidite

Hexaethylene glycol phosphoramidite, commonly referred to as Spacer Phosphoramidite 18, is a key reagent in oligonucleotide synthesis.^{[1][2]} Its fundamental role is to introduce a long, hydrophilic spacer arm within an oligonucleotide sequence.^{[3][4]} This spacer is an 18-atom chain composed of six repeating ethylene glycol units.^[5] The physicochemical properties of this phosphoramidite are summarized in the table below.

Property	Value	References
Molecular Weight	784.91 g/mol	[1][2][6]
Chemical Formula	C42H61N2O10P	[1][2][6][7]
Synonyms	Spacer Phosphoramidite 18, HEG Phosphoramidite	[1][2][3]
CAS Number	125607-09-2	[2][6][8]
Appearance	White to off-white solid	
Solubility	Good in most organic solvents	[8]

Integration into Oligonucleotide Synthesis: A Detailed Protocol

The incorporation of **hexaethylene glycol phosphoramidite** into an oligonucleotide chain is achieved through the well-established solid-phase phosphoramidite synthesis method. This cyclical process involves four main steps: deblocking, coupling, capping, and oxidation.

Experimental Protocol: Solid-Phase Synthesis with Hexaethylene Glycol Phosphoramidite

This protocol outlines the key steps for incorporating a hexaethylene glycol spacer into an oligonucleotide using an automated DNA synthesizer.

1. Reagent Preparation:

- Phosphoramidites: Prepare 0.1 M solutions of standard nucleoside phosphoramidites (dA, dC, dG, dT) and **hexaethylene glycol phosphoramidite** in anhydrous acetonitrile.
- Activator: A 0.45 M solution of 1H-Tetrazole in anhydrous acetonitrile.
- Deblocking Agent: 3% Trichloroacetic acid (TCA) in dichloromethane.
- Capping Reagents: Capping A (acetic anhydride/lutidine/THF) and Capping B (N-methylimidazole/THF).

- Oxidizing Agent: 0.02 M Iodine in THF/water/pyridine.

2. Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction on a solid support (e.g., controlled pore glass).

- Step 1: Deblocking (Detritylation)
 - The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking agent. This exposes a free 5'-hydroxyl group for the subsequent coupling reaction.
 - The column is then washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.
- Step 2: Coupling
 - The **hexaethylene glycol phosphoramidite** solution and the activator solution are simultaneously delivered to the synthesis column.
 - The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate.
 - This activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage.
 - Note: For spacer phosphoramidites like hexaethylene glycol, an extended coupling time of 2-5 minutes is often recommended to ensure high coupling efficiency, which is crucial for the overall yield of the full-length product.^[4]
- Step 3: Capping
 - Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents. This prevents the formation of deletion mutants in subsequent cycles.
- Step 4: Oxidation
 - The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using the oxidizing agent.

3. Chain Elongation:

- Steps 1-4 are repeated for each subsequent nucleoside or modifier to be added to the sequence.

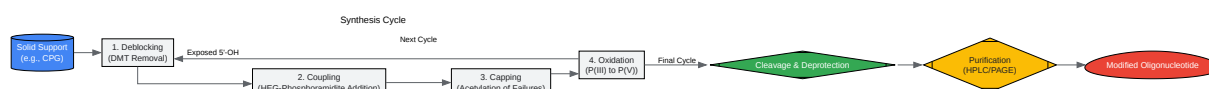
4. Cleavage and Deprotection:

- Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support using concentrated ammonium hydroxide.
- The protecting groups on the phosphate backbone (cyanoethyl) and the nucleobases are also removed by heating the ammonia solution.

5. Purification:

- The final product is typically purified by reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length oligonucleotide from shorter, capped sequences.

The following diagram illustrates the workflow of solid-phase oligonucleotide synthesis incorporating a **hexaethylene glycol phosphoramidite**.



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Solid-phase synthesis workflow for incorporating a HEG spacer.

Key Applications in Research and Drug Development

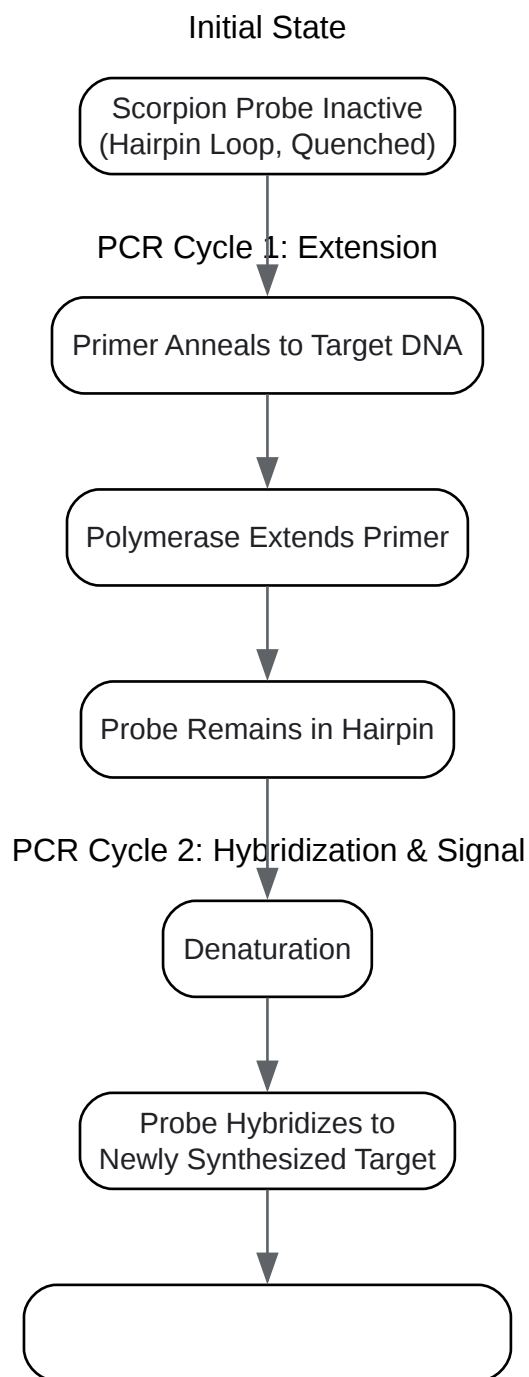
The introduction of a hexaethylene glycol spacer can significantly enhance the functionality of synthetic oligonucleotides in various applications.

Quantitative PCR Probes: The Scorpion® Probe Example

One of the most prominent applications of the HEG linker is in the design of Scorpion® probes for real-time qPCR.^{[9][10]} In a Scorpion probe, the HEG linker acts as a "PCR stopper," preventing the polymerase from extending through the probe element.^{[9][11]} This unimolecular probing mechanism leads to rapid signal generation and high specificity.

The mechanism of a Scorpion probe is depicted in the following signaling pathway diagram.

Scorpion® Probe Mechanism in qPCR

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Mechanism of a Scorpion® probe with a HEG linker in qPCR.

Other Notable Applications

- **Steric Hindrance Reduction:** The flexible HEG spacer can distance bulky modifications, such as fluorophores or biotin, from the oligonucleotide, minimizing interference with hybridization. [\[6\]](#)
- **Nuclease Resistance:** The HEG linker can act as a blocker for exonucleases, thereby increasing the stability of the oligonucleotide. [\[6\]](#)[\[12\]](#)
- **Surface Immobilization:** The hydrophilic nature of the HEG spacer is advantageous for attaching oligonucleotides to solid surfaces, such as microarrays, while maintaining their ability to hybridize.
- **Aptamer Design:** In aptamer development, the HEG spacer can provide the necessary flexibility for the aptamer to fold into its active conformation for target binding.

Quantitative Data and Performance

The inclusion of a hexaethylene glycol spacer can influence the properties and performance of oligonucleotides. The following tables summarize key quantitative data.

Table 1: Coupling Efficiency of Phosphoramidites

Phosphoramidite Type	Average Coupling Efficiency	Reference
Standard Nucleosides	>99%	[4]
Hexaethylene Glycol	>98% (with extended coupling time)	[4]

Table 2: Impact of HEG Spacer on Oligonucleotide Properties

Property	Observation	Reference
Hybridization Efficiency	Minor to slight increase with HEG spacers	[3]
Melting Temperature (Tm)	Generally a slight decrease per insertion	
Nuclease Resistance	Increased resistance to 3' exonucleases when placed at the 3' end	[6][12]
Flexibility	Significantly increases the flexibility of the oligonucleotide	[11]

Conclusion

Hexaethylene glycol phosphoramidite is an invaluable reagent for the chemical modification of oligonucleotides, offering a unique combination of hydrophilicity, flexibility, and stability. Its seamless integration into standard solid-phase synthesis protocols allows for the rational design of sophisticated DNA and RNA constructs for a wide range of applications, from advanced diagnostics with Scorpion® probes to the development of novel therapeutic aptamers. A thorough understanding of its properties and the optimization of its incorporation during synthesis are key to harnessing its full potential in molecular science and drug development.

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